molecular formula C13H15NO3 B1416749 Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 1071346-78-5

Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1416749
CAS No.: 1071346-78-5
M. Wt: 233.26 g/mol
InChI Key: WSDIOOXYCRWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as Methyl MDP, is a synthetic compound that belongs to the family of pyrrolidine carboxylates. It is a research chemical that is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Antioxidant Activity

Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate and its derivatives have been explored for their antioxidant potential. A study by Tumosienė et al. (2019) synthesized various derivatives and evaluated their antioxidant activity using DPPH radical scavenging method and reducing power assay, identifying several compounds as potent antioxidants (Tumosienė et al., 2019).

Synthesis and Chemical Properties

Research by Beji (2015) presented a one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its versatility as an intermediate in the synthesis of various chemical compounds (Beji, 2015).

Antimicrobial Activities

Pyrrolidine derivatives, including those similar to this compound, have been investigated for their antimicrobial properties. Hublikar et al. (2019) synthesized novel pyrrolidine derivatives and found them to exhibit significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Properties

IUPAC Name

methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9-4-3-5-11(6-9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDIOOXYCRWHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.